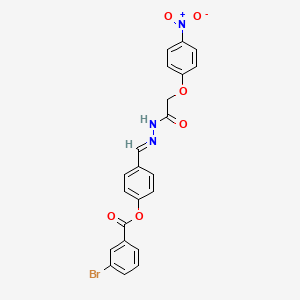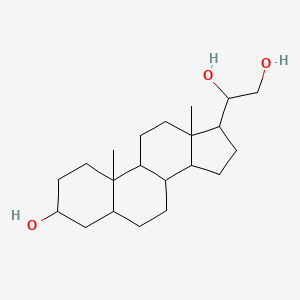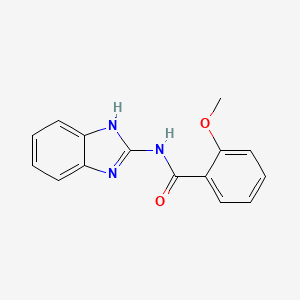
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the synthesis of 5-bromo-2-hydroxyacetophenone, which is then subjected to further reactions to introduce the dichloroisoindole moiety.
-
Synthesis of 5-bromo-2-hydroxyacetophenone
Starting Materials:
p-Bromophenol and acetyl chloride.Reaction Conditions: The reaction is carried out in the presence of aluminum chloride at elevated temperatures (around 130°C) for a couple of hours.
-
Formation of this compound
Intermediate Steps: The intermediate 5-bromo-2-hydroxyacetophenone undergoes further reactions, including halogenation and cyclization, to form the final product.
Reaction Conditions: These steps often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The presence of halogen and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Shares the brominated phenyl structure but lacks the dichloroisoindole moiety.
5-Bromo-2-hydroxybenzophenone: Contains a brominated phenyl group and a ketone functional group but differs in overall structure.
Uniqueness
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is unique due to the combination of bromine, chlorine, and hydroxyl groups within the isoindole framework
Propriétés
Formule moléculaire |
C14H6BrCl2NO3 |
|---|---|
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H |
Clé InChI |
VLQYMOYPSKYLCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





